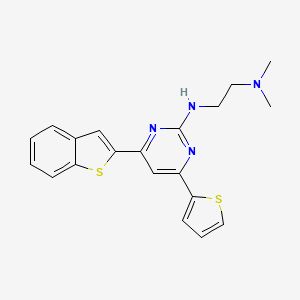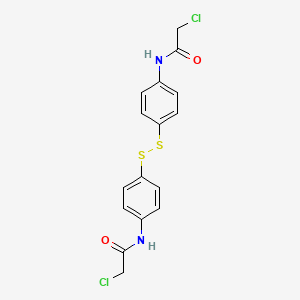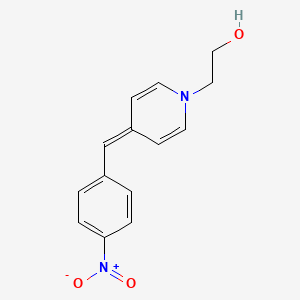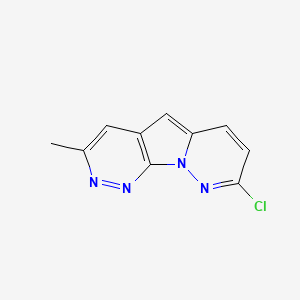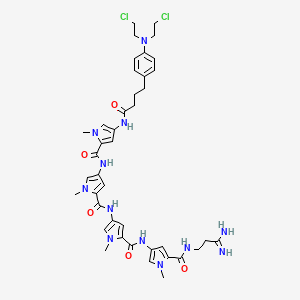
Zva3DNA2GZ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zva3DNA2GZ involves multiple steps, including the preparation of single-stranded DNA libraries and the use of specific reagents and conditions to achieve the desired molecular structure. The process typically involves the splinted ligation of an adapter oligonucleotide to the 3′ ends of single DNA strands, followed by the synthesis of a complementary strand using a DNA polymerase and the addition of a 5′ adapter via blunt-end ligation . This method ensures the efficient conversion of highly fragmented DNA into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated library preparation methods, such as those using the Bravo NGS Workstation (Agilent Technologies), which can process multiple samples in parallel. This approach minimizes the loss of short DNA fragments and increases the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zva3DNA2GZ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Applications De Recherche Scientifique
Zva3DNA2GZ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the preparation of DNA libraries for sequencing and genetic analysis.
Industry: Utilized in the production of high-purity DNA for various industrial processes.
Mécanisme D'action
The mechanism of action of Zva3DNA2GZ involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, such as the inhibition of specific enzymes or the modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Zva3DNA2GZ include other DNA-based molecules and synthetic analogs used in genetic research and drug development.
Uniqueness
This compound stands out due to its unique molecular structure and specific applications in DNA library preparation and sequencing. Its ability to efficiently convert highly fragmented DNA into usable forms makes it a valuable tool in various scientific fields .
Propriétés
Numéro CAS |
758659-97-1 |
|---|---|
Formule moléculaire |
C41H50Cl2N12O5 |
Poids moléculaire |
861.8 g/mol |
Nom IUPAC |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C41H50Cl2N12O5/c1-51-23-28(19-32(51)38(57)46-15-12-36(44)45)48-40(59)34-21-30(25-53(34)3)50-41(60)35-20-29(24-54(35)4)49-39(58)33-18-27(22-52(33)2)47-37(56)7-5-6-26-8-10-31(11-9-26)55(16-13-42)17-14-43/h8-11,18-25H,5-7,12-17H2,1-4H3,(H3,44,45)(H,46,57)(H,47,56)(H,48,59)(H,49,58)(H,50,60) |
Clé InChI |
DZKBSXOAGSYUMT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


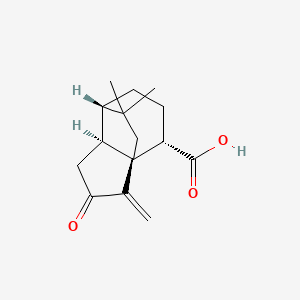
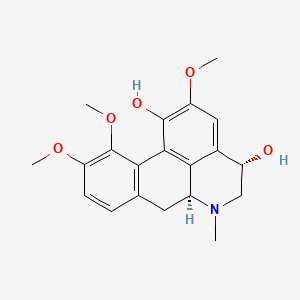



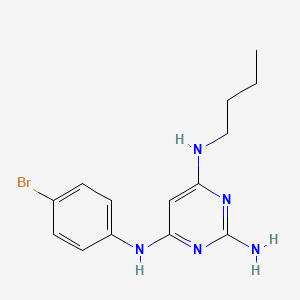
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
